molecular formula C15H11N3 B8772025 (1-PHENYL-1H-BENZOIMIDAZOL-2-YL)-ACETONITRILE CAS No. 6468-35-5

(1-PHENYL-1H-BENZOIMIDAZOL-2-YL)-ACETONITRILE

Cat. No.: B8772025
CAS No.: 6468-35-5
M. Wt: 233.27 g/mol
InChI Key: PUVJNGYMBOVTNS-UHFFFAOYSA-N
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Description

2-Cyanomethyl-1-phenyl-1H-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyano group attached to a methyl group at the second position and a phenyl group at the first position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent like sodium metabisulfite under mild conditions . The cyano group can be introduced using reagents such as cyanogen bromide in an acetonitrile solution .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Cyanomethyl-1-phenyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with the cyano group converted to an amine.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the cyano group.

Scientific Research Applications

2-Cyanomethyl-1-phenyl-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-PHENYL-1H-BENZOIMIDAZOL-2-YL)-ACETONITRILE involves its interaction with various molecular targets and pathways:

Properties

CAS No.

6468-35-5

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2-(1-phenylbenzimidazol-2-yl)acetonitrile

InChI

InChI=1S/C15H11N3/c16-11-10-15-17-13-8-4-5-9-14(13)18(15)12-6-2-1-3-7-12/h1-9H,10H2

InChI Key

PUVJNGYMBOVTNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CC#N

Origin of Product

United States

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